molecular formula C8H6INO2 B1399406 7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 874840-87-6

7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1399406
CAS RN: 874840-87-6
M. Wt: 275.04 g/mol
InChI Key: RNGWLYQJCXPBKZ-UHFFFAOYSA-N
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Description

“7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one” is a derivative of 2H-1,4-Benzoxazin-3(4H)-one, a benzoxazine derivative. It is a heterocyclic building block for various natural and synthetic organic compounds .


Synthesis Analysis

Novel 2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized by condensation, reduction, O-alkylation, and Smiles rearrangement using 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride as starting materials . Another synthetic pattern, involving Smiles rearrangement for the preparation of benzoxazine, has been proven to be more efficient than conventional methods .


Molecular Structure Analysis

The molecular structure of “7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one” is a complex one, with the presence of a benzoxazine ring. This structure is a key component in the synthesis of various organic compounds .


Chemical Reactions Analysis

The chemical reactions involving “7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one” are complex and involve multiple steps. These reactions include condensation, reduction, O-alkylation, and Smiles rearrangement .

Scientific Research Applications

Antimicrobial Activity

  • Derivatives of benzo[b][1,4]oxazin-3(4H)-one exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with fluorine atoms in the compounds enhancing these effects (Fang et al., 2011).

Herbicidal Activity

  • Compounds similar to 7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one have been identified as inhibitors of protoporphyrinogen oxidase (protox), a key enzyme in the biosynthesis of chlorophyll, making them effective herbicides. These compounds exhibit broad-spectrum activity and are safe for certain crops (Huang et al., 2005).

Platelet Aggregation Inhibition

  • Novel derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized and shown to inhibit platelet aggregation, suggesting potential applications in preventing thrombosis (Tian et al., 2012).

Anti-Cancer Agents

  • Some 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives demonstrate anti-cancer activities, particularly against leukemia cell lines. These compounds are synthesized using environmentally friendly methods, highlighting their potential as novel anti-cancer agents (Rajitha et al., 2011).

Synthesis and Applications in Organic Chemistry

  • Various synthesis methods have been developed for benzo[b][1,4]oxazin-3(4H)-one derivatives, with potential applications in organic chemistry and pharmaceuticals (Zhou et al., 2014).

Corrosion Inhibitors

  • Benzoxazin-3-one derivatives have been evaluated for their corrosion inhibition properties on mild steel, indicating potential applications in material science (Kadhim et al., 2017).

Mechanism of Action

While the specific mechanism of action for “7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one” is not mentioned in the retrieved documents, a similar compound, 2H-benzo[b][1,4]oxazin-3(4H)-one, has been reported to inhibit protoporphyrinogen oxidase (protox) .

Future Directions

The future directions for “7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one” could involve further exploration of its potential as a CDK9 inhibitor for the treatment of hematologic malignancies . Additionally, the synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids as anti-cancer agents has been suggested .

properties

IUPAC Name

7-iodo-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGWLYQJCXPBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720966
Record name 7-Iodo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

874840-87-6
Record name 7-Iodo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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